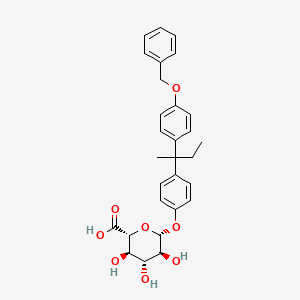
Bisphenol B Monobenzyl Ether-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is a chemical compound with the molecular formula C29H32O8 and a molecular weight of 508.56 . It is a derivative of Bisphenol B, where a benzyl ether group is attached to the beta-D-glucuronide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol B Monobenzyl Ether-beta-D-glucuronide typically involves the reaction of Bisphenol B with benzyl chloride in the presence of a base, followed by glucuronidation. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bisphenol B Monobenzyl Ether-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions typically result in the formation of ethers or esters .
Aplicaciones Científicas De Investigación
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme activity and metabolic pathways.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of Bisphenol B Monobenzyl Ether-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol A: Another bisphenol derivative with similar chemical properties but different biological effects.
Bisphenol S: A sulfonated derivative of bisphenol with distinct chemical and biological properties.
Bisphenol F: A bisphenol derivative with a different substitution pattern on the aromatic ring.
Uniqueness
Bisphenol B Monobenzyl Ether-beta-D-glucuronide is unique due to its specific glucuronide moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in certain scientific research applications where other bisphenol derivatives may not be suitable.
Propiedades
Fórmula molecular |
C29H32O8 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[4-[2-(4-phenylmethoxyphenyl)butan-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C29H32O8/c1-3-29(2,19-9-13-21(14-10-19)35-17-18-7-5-4-6-8-18)20-11-15-22(16-12-20)36-28-25(32)23(30)24(31)26(37-28)27(33)34/h4-16,23-26,28,30-32H,3,17H2,1-2H3,(H,33,34)/t23-,24-,25+,26-,28+,29?/m1/s1 |
Clave InChI |
YPHUDBKJXXJPLP-ZBTXNHNYSA-N |
SMILES isomérico |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)C(=O)O)O)O)O |
SMILES canónico |
CCC(C)(C1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



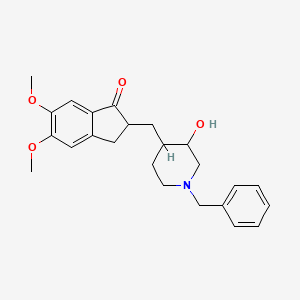
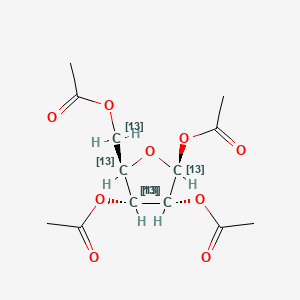

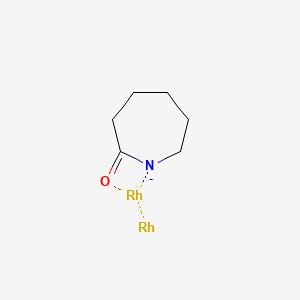
![3-(4-chlorophenyl)sulfanyl-2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13860604.png)
![(2S)-N-[(2S,3S)-4-[(3R,4aR,8aR)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B13860606.png)
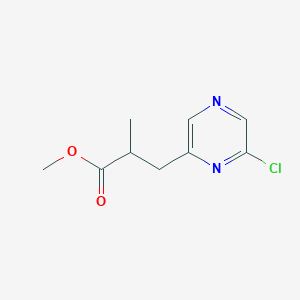
![(2S)-2-[[4-(1H-imidazol-5-ylmethylideneamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B13860613.png)

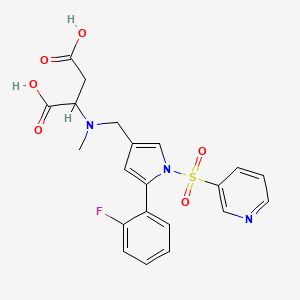

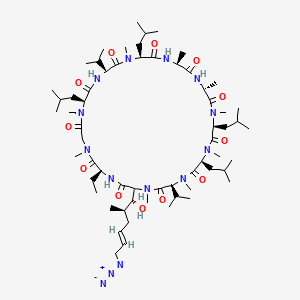
![ethyl N-[2-amino-4-[(4-chlorothiophen-2-yl)methoxy]phenyl]carbamate](/img/structure/B13860646.png)
